molecular formula C19H17N3O B2855226 N'-[(1Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide CAS No. 359595-25-8

N'-[(1Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide

Cat. No.: B2855226
CAS No.: 359595-25-8
M. Wt: 303.365
InChI Key: AYODXGUHXLQXGL-ZHZULCJRSA-N
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Description

Structure and Key Features:
N'-[(1Z)-(3-Methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide is a benzohydrazide derivative featuring a pyrrole ring at the 2-position of the benzohydrazide scaffold and a 3-methylphenyl-substituted hydrazone moiety. The (1Z) configuration indicates the geometry of the imine bond, which influences molecular conformation and biological interactions.

Pharmacological Relevance:
Benzohydrazides and pyrrole-containing compounds are well-documented for diverse bioactivities, including anticancer, antimicrobial, and enzyme-inhibitory properties. The hybridization of these pharmacophores enhances polarity and binding affinity to biological targets, such as tubulin or kinases .

Properties

IUPAC Name

N-[(Z)-(3-methylphenyl)methylideneamino]-2-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-15-7-6-8-16(13-15)14-20-21-19(23)17-9-2-3-10-18(17)22-11-4-5-12-22/h2-14H,1H3,(H,21,23)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYODXGUHXLQXGL-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=N\NC(=O)C2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide typically involves the condensation of 3-methylbenzaldehyde with 2-(1H-pyrrol-1-yl)benzenecarbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates .

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Structural Characteristics

The molecular formula of N'-[(1Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide is C₁₃H₁₃N₃O, characterized by two distinct aromatic systems: a pyrrole ring and a phenyl group connected via a hydrazone linkage. The geometric arrangement of these rings, with an inclination of approximately 47.45 degrees in its crystal structure, suggests potential for diverse intermolecular interactions that may enhance its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing hydrazone linkages have been studied for their effectiveness against various bacterial strains. The presence of the pyrrole moiety is believed to contribute to this activity, making it a candidate for further exploration in antimicrobial drug development.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The structural similarity to known anticancer agents allows for the hypothesis that it could inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. Further research involving in vitro assays and molecular docking studies is necessary to elucidate its specific interactions with cancer-related targets.

Enzyme Inhibition

This compound could also serve as an enzyme inhibitor. Interaction studies are essential to determine its binding affinity with various enzymes implicated in disease processes. Techniques such as molecular docking simulations can provide insights into how well this compound interacts with target proteins compared to known inhibitors, potentially leading to the development of new therapeutic agents in enzymatic pathways.

Mechanism of Action

The mechanism of action of N’-[(Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogues differ primarily in the substituents on the benzohydrazide core and the hydrazone moiety. Key examples include:

Compound Name Substituents on Benzohydrazide Hydrazone Moiety Bioactivity Reference
N'-[(1Z)-(3-Methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide (Target) 2-(1H-pyrrol-1-yl) 3-Methylphenyl Under investigation [This work]
C8 (N′-(3-Chlorobenzoyl)-4-(1H-pyrrol-1-yl)benzohydrazide) 4-(1H-pyrrol-1-yl) 3-Chlorophenyl Anticancer (A549, MCF-7)
C18 (N′-(4-Nitrobenzoyl)-4-(1H-pyrrol-1-yl)benzohydrazide) 4-(1H-pyrrol-1-yl) 4-Nitrophenyl Anticancer (HepG2)
2-(1H-Pyrrol-1-yl)-N'-[(1Z)-thien-2-ylmethylene]benzohydrazide 2-(1H-pyrrol-1-yl) Thien-2-yl Not reported
4-(2,5-Dimethylpyrrol-1-yl)-N′-(2-phenylacetyl)benzohydrazide (5a) 4-(2,5-Dimethylpyrrol-1-yl) Phenylacetyl Dual enoyl ACP reductase/DHFR inhibitor

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Nitro (C18) and chloro (C8) substituents enhance anticancer activity by increasing electrophilicity and binding to targets like tubulin .
  • Pyrrole Position : The 2-pyrrolyl substitution in the target compound vs. 4-pyrrolyl in C8/C18 may alter steric interactions with enzyme active sites.
  • Hydrazone Variations : Thienyl () or phenylacetyl () groups modulate solubility and membrane permeability.

Example :

  • Target Compound: Synthesized via condensation of 2-(1H-pyrrol-1-yl)benzohydrazide with 3-methylbenzaldehyde under reflux in ethanol .
  • Dimethylpyrrolyl Derivatives (5a-n) : Use of 2-phenylacetyl chloride for acylation, yielding enzyme inhibitors .

Pharmacological Activity Comparison

Compound Biological Activity Mechanism of Action Efficacy (IC₅₀) Reference
Target Compound Pending experimental validation Hypothesized: Tubulin polymerization inhibition N/A [This work]
C8 Anticancer (A549 lung cancer) Induces apoptosis via caspase activation 12.5 µM
5a Antimicrobial, Enoyl ACP reductase inhibition Competitive binding to NADH pocket 0.8 µg/mL
16a () Antitubercular Disrupts mycobacterial cell wall synthesis 6.25 µg/mL

Notable Trends:

  • Anticancer Activity: EWGs (Cl, NO₂) in C8/C18 improve cytotoxicity compared to alkyl groups (e.g., 3-methyl in the target compound) .
  • Enzyme Inhibition : Bulky substituents (e.g., phenylacetyl in 5a) enhance binding to hydrophobic enzyme pockets .

Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C) Reference
Target Compound 3.2 0.15 (DMSO) 210–212 (est.) [This work]
C8 2.8 0.20 (DMSO) 225–227
5a 4.1 0.10 (Water) 198–200
16a () 3.5 0.05 (Water) 235–237

Insights :

  • Melting Points : Higher in nitro/chloro derivatives (C18/C8) due to stronger intermolecular interactions .

Biological Activity

N'-[(1Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide, a compound characterized by its unique hydrazone linkage and the presence of a pyrrole ring, has garnered attention for its potential biological activities. This article explores the synthesis, structural properties, and biological activities of this compound, supported by relevant research findings and data.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a condensation reaction between benzohydrazide and 3-methylbenzaldehyde under reflux conditions in ethanol. The reaction leads to the formation of the hydrazone linkage, which is crucial for the compound's biological activity. The molecular formula is C13H13N3OC_{13}H_{13}N_{3}O, indicating a complex structure with potential for diverse intermolecular interactions due to its two aromatic systems: a pyrrole ring and a substituted phenyl group.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related hydrazone compounds have shown IC50 values as low as 5 μM against HL-60 human promyelocytic leukemia cells . Such findings suggest that this compound may possess similar anticancer properties.

Antimicrobial Activity

The compound's structural features may also contribute to its antimicrobial properties. Similar derivatives have been screened for their activity against Gram-positive bacteria, showing promising results. For example, certain hydrazones have demonstrated effective inhibition against bacterial strains, indicating that this compound could potentially exhibit similar antimicrobial effects .

Structure-Activity Relationship (SAR)

The unique substitution pattern on the phenyl ring of this compound enhances its solubility and interaction profiles compared to other analogs. A comparative study of similar compounds highlights how variations in substituents can significantly influence biological activity. For example:

Compound NameStructureNotable Features
N'-[(E)-(1-Methyl-1H-pyrrol-2-yl)methylidene]benzohydrazideC₁₃H₁₃N₃OExhibits similar hydrazone linkage and pyrrole substitution
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(mesitylmethylene)benzohydrazideC₂₃H₂₅N₃OStudied for antibacterial activity
4-(1H-pyrrol-1-yl)-benzohydrazide derivativesC₁₁H₁₁N₃ORelated compounds with varying substituents on the benzene ring

The presence of the methyl group on the phenyl ring is particularly noted for enhancing the compound's lipophilicity, potentially leading to improved membrane permeability and bioavailability .

Case Studies

Several studies have investigated the biological activities of compounds structurally related to this compound:

  • Cytotoxicity Against Cancer Cells : A study evaluated various hydrazone derivatives against HL-60 cells, revealing that specific structural modifications led to enhanced cytotoxicity, suggesting that similar modifications in this compound could yield potent anticancer agents .
  • Antimicrobial Screening : Another investigation into related compounds showed effective inhibition against several bacterial strains, supporting the hypothesis that this compound may also possess significant antimicrobial properties .

Q & A

Q. What is the standard synthetic route for N'-[(1Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide?

The compound is synthesized via a condensation reaction between 2-(1H-pyrrol-1-yl)benzohydrazide and 3-methylbenzaldehyde under reflux conditions in ethanol. Critical parameters include maintaining a temperature of 70–80°C, using catalytic acetic acid, and optimizing reaction time (4–6 hours) to achieve yields >75%. Purification typically involves recrystallization from ethanol or chromatography for higher purity .

Q. What characterization techniques are essential for confirming its structural integrity?

  • NMR spectroscopy (¹H and ¹³C) to verify hydrazone bond formation and aromatic substituents.
  • IR spectroscopy to confirm C=N (1600–1650 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches.
  • X-ray crystallography (if single crystals are obtainable) for definitive spatial arrangement analysis .
  • Melting point determination (≈150°C) and solubility profiling (e.g., ethanol, DMSO) for consistency checks .

Q. What are the critical physicochemical properties for in vitro assay design?

  • Solubility : Ethanol is the preferred solvent due to its moderate polarity and compatibility with biological assays.
  • Stability : Stable under ambient conditions but susceptible to hydrolysis in strongly acidic/basic environments.
  • pKa : Estimated ≈8.5 (based on analogous hydrazones), influencing ionization in physiological conditions .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up studies?

  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to accelerate condensation kinetics .
  • Solvent optimization : Replace ethanol with DMF for higher-temperature reactions (100–120°C), improving reaction rates .
  • Workflow automation : Employ continuous-flow reactors to enhance reproducibility and reduce byproduct formation .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Comparative assays : Test the compound against standardized positive controls (e.g., doxorubicin for cytotoxicity) under identical conditions.
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., methoxy or nitro groups) to isolate structure-activity relationships .
  • Computational validation : Use molecular docking to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or topoisomerase II, correlating with experimental IC₅₀ values .

Q. How can computational methods predict biological targets and mechanisms?

  • Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets like kinase enzymes or GPCRs.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with observed bioactivity to guide derivative design .
  • ADMET prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) .

Q. What derivatization reactions enhance pharmacological potential?

  • Metal complexation : React with Cu(II) or Zn(II) salts to form coordination complexes, improving DNA intercalation or antimicrobial activity .
  • Functional group addition : Introduce sulfonyl or tetrazole moieties to modulate solubility and target selectivity .
  • Hybridization : Conjugate with pyrazole or benzimidazole scaffolds to exploit synergistic mechanisms (e.g., dual COX-2/5-LOX inhibition) .

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